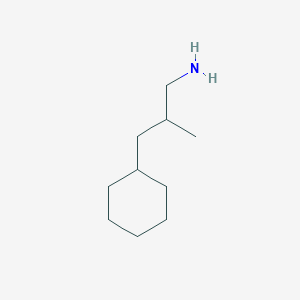
1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride is a chemical compound belonging to the class of 1,4-dihydropyridines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride typically involves the Hantzsch pyridine synthesis, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions: 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Substitution reactions can introduce different substituents into the dihydropyridine ring, altering its chemical properties and biological activities.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include pyridine derivatives, which have significant applications in pharmaceuticals and other industries .
科学的研究の応用
作用機序
The mechanism of action of 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Known for its biological activity and used in various chemical reactions.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Studied for its electrochemical properties and applications in organic synthesis.
Uniqueness: 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride stands out due to its specific structural features and the unique combination of biological activities it exhibits.
特性
分子式 |
C8H10ClNO3 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC名 |
1,4-dimethyl-6-oxopyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-7(10)9(2)4-6(5)8(11)12;/h3-4H,1-2H3,(H,11,12);1H |
InChIキー |
ILWIXMNMRHIIHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C=C1C(=O)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
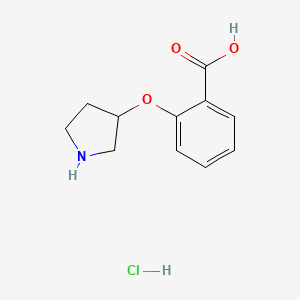
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)
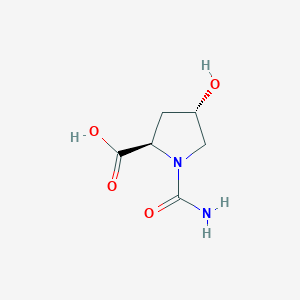

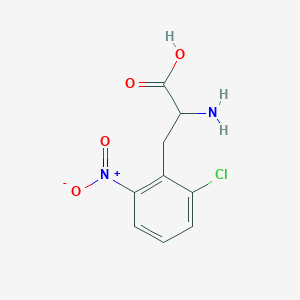
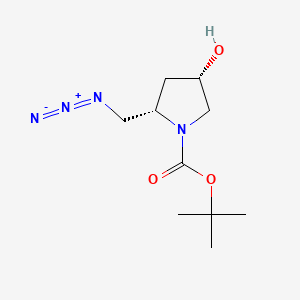

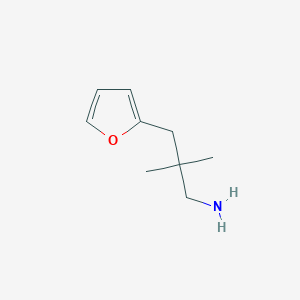
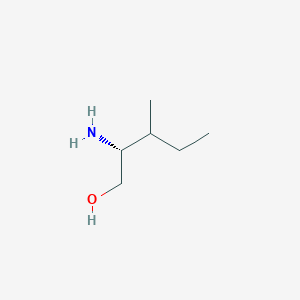

![(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylicacid,endo](/img/structure/B13589217.png)
